Product packaging for 3-Vinylcyclohexanone(Cat. No.:CAS No. 1740-63-2)

3-Vinylcyclohexanone

Cat. No.: B154707
CAS No.: 1740-63-2
M. Wt: 124.18 g/mol
InChI Key: VQVDMUZRMVBLJE-UHFFFAOYSA-N
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Description

Contextual Significance as an Enone and Cyclohexanone (B45756) Derivative

3-Vinylcyclohexanone, with the chemical formula C₈H₁₂O, is classified as an α,β-unsaturated ketone, commonly referred to as an enone. nih.gov This structural motif is characterized by a ketone conjugated with a carbon-carbon double bond. This conjugation results in a unique electronic distribution, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity famously exploited in the Michael addition reaction.

Furthermore, as a derivative of cyclohexanone, it possesses a six-membered carbocyclic ring, a ubiquitous structural element in a vast array of natural products and biologically active molecules. fiveable.me The chair and boat conformations of the cyclohexanone ring, along with the stereochemical implications of substituents, add another layer of complexity and synthetic potential to molecules derived from it. The presence of the vinyl group at the 3-position introduces an additional site of reactivity, allowing for a diverse range of chemical transformations.

Historical Perspective on its Chemical Investigations

Detailed historical information regarding the first synthesis and early investigations of this compound is not extensively documented in readily available literature. However, the foundational reactions that are central to its synthesis and reactivity, such as the Robinson annulation discovered by Sir Robert Robinson in 1935, have a rich history. wikipedia.org The development of this powerful ring-forming reaction, which combines a Michael addition with an intramolecular aldol (B89426) condensation, laid the groundwork for the synthesis of numerous cyclohexenone derivatives and undoubtedly influenced the eventual synthesis of molecules like this compound. fiveable.mewikipedia.orgpressbooks.pub The broader exploration of enone chemistry and the synthetic utility of vinyl ketones throughout the 20th century provided the chemical context and tools necessary for the preparation and study of this specific compound.

Structural Framework and Synthetic Utility Overview

The structural framework of this compound is defined by a cyclohexanone ring bearing a vinyl substituent at the C-3 position. This arrangement offers multiple reactive sites for synthetic chemists to exploit. The ketone functionality can undergo a wide range of classical carbonyl reactions, including reductions, additions of organometallic reagents, and enolate formation. The enone system, as previously mentioned, is a prime substrate for conjugate additions. wikipedia.org Crucially, the vinyl group can participate in a variety of transformations, such as Diels-Alder reactions, hydroboration-oxidation, and transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

This multifunctionality makes this compound a valuable starting material for the synthesis of more complex molecules, particularly in the realm of natural product synthesis. nih.govnih.govkneopen.com The strategic manipulation of its reactive sites allows for the stereocontrolled introduction of new functional groups and the construction of intricate polycyclic systems.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name3-ethenylcyclohexan-1-one nih.gov
CAS Number1740-63-2 nih.gov
Molecular FormulaC₈H₁₂O nih.gov
Molecular Weight124.18 g/mol nih.gov
GC-MS DataAvailable nih.gov
IR SpectraAvailable nih.gov

Interactive Data Table: Related Compound Properties (Cyclohexanone)

PropertyValueSource
Boiling Point155.6 °C chemicalbook.com
Melting Point-47 °C chemicalbook.com
Density0.948 g/cm³ chemicalbook.com
Refractive Index1.4507 at 20°C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O B154707 3-Vinylcyclohexanone CAS No. 1740-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVDMUZRMVBLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50339615
Record name Cyclohexanone, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1740-63-2
Record name Cyclohexanone, 3-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50339615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethenylcyclohexan-1-one
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Synthetic Methodologies for 3 Vinylcyclohexanone and Its Derivatives

Direct Synthesis Approaches for 3-Vinylcyclohexanone.

Direct synthetic routes to this compound often involve the introduction of the vinyl group onto a cyclohexanone (B45756) precursor or the modification of a cyclohexenone structure.

Reduction of Precursors (e.g., 3-vinylcyclohexenone).

One approach to synthesizing cyclohexanones involves the reduction of cyclohexenone precursors. While the direct reduction of 3-vinylcyclohexenone to this compound is a conceptually straightforward route, specific detailed procedures for this transformation leading directly to the saturated ketone were not extensively detailed in the immediate search results. However, the reduction of cyclohexenone derivatives in general is a known strategy in organic synthesis. For instance, the reduction of 2,4- and 2,6-cyclooctadienone can lead to methoxy-cyclooct-4-en-1-one, illustrating the principle of reducing cyclic enone systems. rice.edu The selective reduction of the carbon-carbon double bond in the presence of the ketone functionality would be a critical aspect of this approach for synthesizing this compound from 3-vinylcyclohexenone.

Vinylation of Enolates.

The vinylation of enolates is a method for introducing a vinyl group at the alpha position of a carbonyl compound. A notable example involves the vinylation of enolates using a vinyl cation equivalent. orgsyn.orgresearchgate.net This method has been applied to the synthesis of trans-3-methyl-2-vinylcyclohexanone. orgsyn.org The procedure involves the reaction of a cyclohexenone with an organocopper reagent, followed by trapping the resulting enolate with a vinyl cation equivalent, such as dicarbonyl(cyclopentadienyl)(ethyl vinyl ether)iron tetrafluoroborate. orgsyn.org The intermediate iron complex can then be decomposed to yield the vinylated cyclohexanone. orgsyn.org

A specific procedure for the synthesis of trans-3-methyl-2-vinylcyclohexanone details the use of cuprous iodide and methyllithium (B1224462) followed by the addition of 2-cyclohexen-1-one (B156087) to generate an enolate intermediate. orgsyn.org This enolate is then reacted with dicarbonyl(cyclopentadientyl)(trans-3-methyl-2-vinylcyclohexanone)iron tetrafluoroborate. orgsyn.orgorgsyn.org The yield of the intermediate iron salt can range from 60-75%. orgsyn.org Subsequent decomposition of this salt in acetonitrile (B52724) under reflux conditions affords trans-3-methyl-2-vinylcyclohexanone. orgsyn.org

Reductive Acylation of Vinyl Electrophiles.

Reductive acylation typically involves the addition of an acyl group across a double or triple bond under reducing conditions. While the search results did not provide specific examples of the reductive acylation of vinyl electrophiles directly yielding this compound, related transformations involving the coupling of acyl electrophiles with alkyl or vinyl species under reductive conditions have been reported in the synthesis of functionalized ketones. orgsyn.org For example, nickel-catalyzed cross-electrophile coupling reactions can involve the reaction of aryl or vinyl electrophiles with a Ni catalyst to form an intermediate, which then reacts with an alkyl radical. orgsyn.org This suggests that under appropriate conditions, a vinyl electrophile could potentially participate in a reductive coupling process leading to the formation of a vinylated ketone, although the specific application to the synthesis of this compound requires further investigation based on the provided search results. The concept of using vinyl electrophiles in coupling reactions for ketone synthesis is present in the literature. organic-chemistry.org

Multi-component Condensation Reactions for Cyclohexanone Derivatives.

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single pot from three or more starting materials. While direct MCRs yielding this compound were not explicitly found, MCRs have been successfully employed for the synthesis of various cyclohexanone derivatives and related cyclic structures. For instance, multi-component reactions involving cyclohexanone have been used to synthesize spiro-1,4-dihydropyridine derivatives and polyhydronaphthalene derivatives. tandfonline.comsemanticscholar.org These reactions often involve the condensation of cyclohexanone with other reactants like aldehydes, amines, and activated nitriles, catalyzed by bases or biocatalysts. tandfonline.comsemanticscholar.orgencyclopedia.pub The general principle of using cyclohexanone as a starting material in MCRs to construct cyclic systems suggests the potential for developing MCR approaches towards vinyl-substituted cyclohexanones, although specific examples of this compound synthesis via this method were not detailed.

Palladium-catalyzed O→C Rearrangement of Pyrans towards Functionalized Cyclohexanones.

Palladium-catalyzed O→C rearrangement reactions of cyclic enol ethers, such as pyrans, have emerged as a powerful method for synthesizing functionalized cyclohexanones. rsc.orgacs.orgwhiterose.ac.uknih.gov This transformation typically involves the ionization of an allylic enol ether catalyzed by a palladium complex, generating an intermediate with an enolate and a palladium-π-allyl electrophile, which then undergoes ring closure to form the cyclohexanone product. rsc.org This method allows for the preparation of α-arylketones with high diastereocontrol when using basic phosphine (B1218219) ligands. whiterose.ac.uknih.gov While the direct synthesis of this compound through this specific rearrangement of a divinyl-substituted pyran was not explicitly detailed, the methodology is applicable to the synthesis of functionalized cyclohexanones and could potentially be adapted for the synthesis of vinyl-substituted derivatives by appropriate design of the pyran precursor. Research has explored the scope and stereocontrol of these palladium-catalyzed rearrangements towards various functionalized cyclohexanones. rsc.orgwhiterose.ac.uk

Synthesis of Substituted this compound Derivatives.

The synthesis of substituted this compound derivatives often employs variations of the methods used for the parent compound or utilizes strategies that introduce substituents onto the cyclohexanone ring or the vinyl group. As seen in the vinylation of enolates section, the synthesis of trans-3-methyl-2-vinylcyclohexanone demonstrates how substituents (e.g., the methyl group) can be incorporated into the cyclohexanone ring during the vinylation process. orgsyn.orgorgsyn.org

Another strategy for synthesizing substituted cyclohexanone derivatives involves Michael-Claisen processes starting from substituted acetones and α,β-unsaturated esters. google.com While this method was described for the synthesis of substituted cyclohexane-1,3-diones, the underlying principle of building substituted cyclohexanone rings could be relevant to the synthesis of vinyl-substituted derivatives. google.com

Furthermore, the palladium-catalyzed decarbonylative dehydration of δ-oxocarboxylic acids has been shown to yield α-vinyl quaternary carbonyl compounds. caltech.edu This method, while not specifically applied to this compound in the provided results, highlights a strategy for introducing a vinyl group alpha to a carbonyl, which could potentially be adapted for the synthesis of substituted this compound derivatives bearing quaternary centers. caltech.edu

The development of new synthetic methodologies continues to expand the range of accessible substituted this compound derivatives, providing valuable intermediates for further chemical transformations.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound545815
3-vinylcyclohexenone138165
trans-3-methyl-2-vinylcyclohexanoneNot readily available on PubChem from search results
Cyclohexanone8030
2-cyclohexen-1-one16520

Domino Michael-Michael and Aldol-Aldol Reaction Sequences for Functionalized Cyclohexanone Derivatives

Domino reaction sequences, such as Michael-Michael and Aldol-Aldol reactions, offer efficient pathways to construct complex cyclic systems, including functionalized cyclohexanone derivatives. nih.gov, researchgate.net These sequences involve a series of reactions occurring consecutively in situ without isolation of intermediates, leading to increased efficiency and complexity build-up. nih.gov, mdpi.com

Research has demonstrated the diastereoselective synthesis of highly functionalized cyclohexanone derivatives containing quaternary carbon centers using a K-enolate mediated domino Michael-Michael reaction sequence starting from α-(aryl/alkyl)methylidene-β-keto esters or β-diketones. nih.gov, researchgate.net Additionally, a Li-base mediated reaction of α-arylmethylidene-β-diketones can lead to functionalized 3,5-dihydroxy cyclohexane (B81311) derivatives via a domino aldol-aldol reaction sequence with excellent diastereoselectivity. nih.gov, researchgate.net

While these studies focus on the synthesis of functionalized cyclohexanone derivatives through domino Michael-Michael and Aldol-Aldol sequences, the direct application of these specific sequences for the synthesis of this compound itself was not explicitly found in the provided search results. However, the methodologies highlight the power of these domino approaches in constructing the cyclohexanone core with various substituents.

Cationic Cyclization for Cyclohexanones from Alkynol or Enyne Derivatives

Cationic cyclization reactions are valuable tools for the synthesis of cyclic compounds, including cyclohexanones, from acyclic precursors such as alkynol or enyne derivatives. nih.gov, organic-chemistry.org, researchgate.net These reactions typically involve the generation of a cationic intermediate that undergoes intramolecular cyclization to form the ring system.

A novel procedure has been developed for the synthesis of cyclohexanones from alkynol or enyne derivatives through a catalytic cationic cyclization. nih.gov, organic-chemistry.org Key factors for the success of this method include the use of starting materials with a terminal alkyne, tetrafluoroboric acid as a promoter, and 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) as the solvent. nih.gov, organic-chemistry.org This strategy has been shown to be applicable to the biomimetic cationic cyclization of terpene-derived polyenynes. nih.gov, organic-chemistry.org

While these methods demonstrate the synthesis of cyclohexanones from alkynols and enynes via cationic cyclization, the provided information does not specifically detail the application of this method for the synthesis of this compound. However, the general approach of cationic cyclization of appropriately substituted enyne precursors could potentially be adapted for the synthesis of vinyl-substituted cyclohexanones.

Preparation from Cyclohexyl Ketone via Hydrazone Intermediates to Vinylcyclohexane (B147605) (analogous process)

The synthesis of alkenes from ketones can be achieved via hydrazone intermediates. A method for preparing vinylcyclohexane from cyclohexyl ketone involves the condensation of cyclohexyl ketone with 2,4,6-triisopropylbenzenesulfonylhydrazide to form a hydrazone intermediate. google.com This hydrazone is then reacted in the presence of an inorganic base and a strong non-nucleophilic base to yield vinylcyclohexane. google.com This two-step process offers a simple route with high regioselectivity. google.com

This method describes the synthesis of vinylcyclohexane, which is structurally related to this compound but lacks the ketone functionality in the ring. While the principle of using hydrazone intermediates to introduce a vinyl group adjacent to a cyclic system is demonstrated, this specific process starting from cyclohexyl ketone leads to a vinylcyclohexane, not a vinylcyclohexanone. google.com, scielo.org.bo Therefore, it serves as an analogous process illustrating the use of hydrazone chemistry for vinyl group introduction but does not directly provide a synthetic route to this compound.

Asymmetric Synthesis Approaches for Chiral Oxygenated Elemanoids and this compound Derivatives

Asymmetric synthesis approaches are crucial for obtaining chiral compounds with high enantiomeric purity. This compound derivatives can serve as key intermediates in the asymmetric synthesis of complex natural products, such as oxygenated elemanoids. rsc.org, rsc.org, psu.edu

Research has focused on the preparation of chiral key intermediates for the synthesis of elemanoids, including substituted this compound derivatives. rsc.org, rsc.org, psu.edu, researchgate.net For instance, (3R,4S)-3-acetoxymethyl- and 3-tert-butyldimethylsiloxymethyl-4-isopropenyl-3-vinylcyclohexanone have been synthesized as chiral intermediates for elemanoid synthesis. rsc.org, rsc.org These syntheses often start from chiral precursors, such as (1R,5S)-nopinone, and involve a sequence of reactions to construct the desired chiral cyclohexanone core with the vinyl substituent and other functionalities. rsc.org, rsc.org, psu.edu The development of asymmetric methodologies allows for the preparation of specific enantiomers of these vinylcyclohexanone derivatives, which is essential for the synthesis of enantiomerically pure natural products. rsc.org, rsc.org, psu.edu, elsevier.com

These studies highlight the importance of asymmetric synthesis in accessing chiral this compound derivatives as building blocks for complex molecules like oxygenated elemanoids. rsc.org, rsc.org, psu.edu

Re Aktivität Und Transformationen Von 3 Vinylcyclohexanon

3-Vinylcyclohexanon, eine bifunktionelle Verbindung, die sowohl eine Vinylgruppe als auch eine Cyclohexanon-Einheit enthält, zeigt eine vielfältige Reaktivität. Die elektronenziehende Natur der Carbonylgruppe aktiviert sowohl die endocyclische Doppelbindung als auch die Vinylgruppe für nukleophile Angriffe und macht sie zu einem vielseitigen Baustein in der organischen Synthese. Ihre Reaktionen werden hauptsächlich durch die Präsenz des α,β-ungesättigten Carbonylsystems und der anhängenden Vinylgruppe bestimmt, was sie zu einem Substrat für Konjugatadditions- und Cycloadditionsreaktionen macht.

Stereochemical Aspects in 3 Vinylcyclohexanone Chemistry

Stereoselective Synthesis of 3-Vinylcyclohexanone Derivatives

The creation of specific stereoisomers of this compound derivatives is a significant objective in organic synthesis. Stereoselectivity, the preferential formation of one stereoisomer over another, is achieved through various sophisticated methods. numberanalytics.com

One of the most effective strategies involves the use of chiral auxiliaries . wikipedia.orgsigmaaldrich.com These are enantiomerically pure compounds that are temporarily attached to the substrate molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com The process typically involves covalent attachment of the auxiliary, a diastereoselective reaction on the substrate-auxiliary adduct, and subsequent cleavage of the auxiliary. wikipedia.org While this method requires additional synthetic steps, it often provides high levels of stereocontrol where other methods fail. wikipedia.org Common chiral auxiliaries are often derived from readily available natural products like amino acids, terpenes, or alkaloids. researchgate.net For instance, Evans' oxazolidinone auxiliaries are widely used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity. researchgate.net

Substrate-controlled synthesis is another powerful approach where the existing chirality within the substrate molecule dictates the stereochemistry of newly formed stereocenters. researchgate.net In the context of this compound derivatives, a pre-existing stereocenter on the cyclohexanone (B45756) ring or its substituent can influence the facial selectivity of an incoming reagent. This inherent stereochemical bias is exploited to achieve the desired diastereomer. researchgate.net The outcome is governed by a combination of steric and electronic effects within the substrate. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Strategies

Strategy Description Advantages Disadvantages
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to control stereochemistry. wikipedia.org High levels of stereocontrol are often achievable; the auxiliary can often be recycled. wikipedia.orgyork.ac.uk Requires additional steps for attachment and removal; stoichiometric use of the auxiliary can be costly. wikipedia.org
Substrate Control Existing stereocenters in the substrate direct the formation of new stereocenters. researchgate.net Does not require external chiral reagents or catalysts; can be highly efficient. The inherent bias of the substrate may not favor the desired stereoisomer; requires a chiral substrate.

Enantioselective Catalysis in this compound Transformations

Enantioselective catalysis has emerged as a highly efficient and atom-economical method for synthesizing chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. numberanalytics.com In the context of this compound, transformations such as Michael additions, aldol reactions, or hydrogenations can be rendered enantioselective.

Organocatalysis , which employs small organic molecules as catalysts, has become a "third pillar" of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. mdpi.com Chiral amines, such as proline and its derivatives, are prominent organocatalysts that can activate ketones like cyclohexanone by forming a nucleophilic enamine intermediate. mdpi.comresearchgate.net This enamine then reacts with an electrophile, and the chirality of the catalyst directs the reaction to favor one enantiomer of the product. mdpi.com The use of bifunctional organocatalysts, which possess both a nucleophilic/electrophilic activation site and a group capable of non-covalent interaction (e.g., a thiourea (B124793) group for hydrogen bonding), can lead to very high levels of enantioselectivity in reactions. mdpi.com These catalysts create a well-defined chiral environment in the transition state, effectively discriminating between the two possible reaction pathways. mdpi.com

Transition-metal catalysis, using chiral ligands complexed to a metal center, is another cornerstone of enantioselective synthesis. rsc.org For transformations involving the vinyl group of this compound, such as asymmetric hydrogenation or hydroformylation, chiral phosphine (B1218219) or diamine ligands are commonly employed to induce high enantioselectivity.

Table 2: Examples of Enantioselective Catalytic Transformations

Reaction Type Catalyst Type General Mechanism Potential Application for this compound
Michael Addition Chiral Organocatalyst (e.g., Proline derivative) mdpi.com Formation of a chiral enamine intermediate which attacks an α,β-unsaturated compound. mdpi.com Addition of nucleophiles to the vinyl group or addition of the this compound enolate to an acceptor.
Aldol Reaction Chiral Organocatalyst researchgate.net Activation of the ketone to form a chiral enamine/enolate that reacts with an aldehyde. researchgate.net Reaction of the this compound enolate with various aldehydes.
Hydrogenation Chiral Transition Metal Complex (e.g., Rh-BINAP) Coordination of the alkene to the chiral metal center, followed by stereoselective hydrogen delivery. Selective reduction of the vinyl group to an ethyl group, creating a chiral center.

Diastereoselective Control in Cyclohexanone Ring Formation

The stereocontrolled construction of the cyclohexanone ring itself is a fundamental challenge in the synthesis of complex molecules. nih.gov Diastereoselective control during ring formation ensures that the relative stereochemistry of multiple stereocenters is set correctly. Cascade or domino reactions, where a series of bond-forming events occur in a single pot, are particularly powerful for this purpose. beilstein-journals.org

A common strategy for synthesizing highly substituted cyclohexanones with excellent diastereoselectivity is the Michael-Aldol cascade reaction . nih.govbeilstein-journals.org This involves the conjugate addition (Michael reaction) of a nucleophile to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to close the six-membered ring. beilstein-journals.org The stereochemistry of the final product is determined by the facial selectivity of both the initial Michael addition and the subsequent cyclization. By carefully choosing the substrates, catalysts, and reaction conditions, chemists can favor the formation of a single diastereomer out of many possibilities. nih.gov For example, the reaction of curcumins with arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.govbeilstein-journals.org The stereochemical outcome is often confirmed through advanced NMR techniques and single-crystal X-ray analysis. nih.gov

These methods allow for the creation of cyclohexanone scaffolds with multiple contiguous stereocenters, which are valuable building blocks for natural product synthesis. nih.gov

Influence of Allylic Strain on Conformation and Reactivity

The conformation of the cyclohexanone ring and the reactivity of the molecule are significantly influenced by subtle steric interactions. One such critical interaction is allylic strain (also known as A¹,³ strain). wikipedia.org This type of strain arises from the steric repulsion between a substituent on an sp²-hybridized carbon (part of a double bond) and a substituent on an adjacent (allylic) sp³-hybridized carbon. wikipedia.orgscribd.com

In this compound, the vinyl group at the C3 position introduces the potential for allylic strain. The molecule will adopt a conformation that minimizes this strain. Cyclohexanone itself prefers a chair conformation. youtube.compressbooks.pub When a vinyl group is placed at the C3 position, its interaction with the axial and equatorial hydrogens (or other substituents) on C1 and C5 must be considered. The conformation that places the larger group on the vinyl substituent away from the ring is generally favored. wikipedia.org

This conformational preference has a direct impact on the molecule's reactivity. The allylic strain can influence the trajectory of an approaching reagent, leading to high stereoselectivity in reactions at the carbonyl group or the vinyl group. For example, the facial selectivity of epoxidation of the double bond or nucleophilic addition to the carbonyl can be dictated by the need to avoid increasing allylic strain in the transition state. slideshare.net Chemists can leverage this predictable conformational bias, which preorganizes the molecule for a specific reaction outcome, in the strategic design of stereoselective syntheses. nih.gov

Table 3: Conformational Analysis of Cyclohexane (B81311) Rings

Conformation Relative Energy (kJ/mol) Key Features
Chair 0 No angle strain, no torsional strain. Most stable conformation. pressbooks.publibretexts.org
Twist-Boat ~23 Less torsional and steric strain than the boat form. youtube.com
Boat ~29 Eclipsing interactions and flagpole steric strain. libretexts.orgyoutube.com
Half-Chair ~42 High angle and torsional strain. Transition state for ring flipping. youtube.com

Catalytic Strategies in 3 Vinylcyclohexanone Synthesis and Reactions

Transition Metal Catalysis

Transition metal catalysis offers a diverse array of synthetic methodologies for the transformation of 3-vinylcyclohexanone and related structures. Metals such as palladium, cobalt, nickel, copper, and gold each exhibit unique catalytic activities, enabling a range of reactions from rearrangements and cross-couplings to additions and heterocyclizations.

Palladium-Catalyzed Reactions

Palladium catalysis has been extensively utilized for various transformations involving vinyl-substituted cyclic ketones. These reactions include intramolecular allylic substitutions, rearrangements, and decarbonylation processes.

Intramolecular Allylic Substitution: Palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) represents a significant method for functionalizing molecules like 3-substituted indoles using vinylcyclopropanes, which act as 1,3-dipole synthons. nih.gov This atom-economic reaction proceeds with high yields and excellent levels of chemo-, regio-, and enantioselectivity. nih.gov While direct examples with this compound are not explicitly detailed, the principle of using a vinyl group in palladium-catalyzed allylic functionalization is well-established. nih.govnih.gov Another related transformation is the palladium-catalyzed allylic double substitution with the lithium enolate of glycine (B1666218) ethyl ester benzophenone (B1666685) imine and allylic dihalides to produce bis(α-amino acids). capes.gov.br

O→C Rearrangement: Functionalized cyclohexanones can be synthesized from cyclic enol ethers through a palladium-catalyzed whiterose.ac.uknih.gov-O-to-C rearrangement. nih.gov This reaction generates α-arylketones with high diastereocontrol when basic phosphine (B1218219) ligands are employed. whiterose.ac.uknih.gov In contrast, alkyl-substituted enol ether systems necessitate a Lewis acid to facilitate the rearrangement, which typically proceeds in high yield but with lower diastereocontrol. whiterose.ac.uk The mechanism is proposed to involve an oxymercuration followed by ring closure. whiterose.ac.uk

Decarbonylation and Decarboxylative Cycloadditions: Palladium catalysts are effective in promoting the decarboxylation of vinyl-substituted cyclic compounds to generate reactive intermediates. For instance, vinyl benzoxazinones undergo decarboxylation at room temperature in the presence of a palladium catalyst to form aza-ortho-xylylene intermediates, which can then participate in cyclizations and cycloadditions. nih.gov Similarly, palladium-catalyzed decarboxylative cycloadditions of vinylethylene carbonates with formaldehyde (B43269) have been developed for the enantioselective synthesis of tertiary vinylglycols. nih.gov These reactions, mediated by a palladium complex with a phosphoramidite (B1245037) ligand, yield 1,3-dioxolanes in high yields and with good to excellent enantioselectivities. nih.gov

Reaction TypeCatalyst/LigandSubstrate ExampleProduct TypeKey Features
Asymmetric Allylic Alkylation Palladium / Chiral Ligands3-Alkyl Indoles + VinylcyclopropanesIndolenine DerivativesHigh yield, high chemo-, regio-, and enantioselectivity. nih.gov
whiterose.ac.uknih.gov O→C Rearrangement Pd(OAc)₂ / PPh₃Cyclic Enol Ethersα-ArylcyclohexanonesExcellent diastereocontrol with basic phosphine ligands. whiterose.ac.uknih.gov
Decarboxylative Cycloaddition [Pd₂(dba)₃]·CHCl₃ / PhosphoramiditeVinylethylene Carbonates + FormaldehydeTertiary VinylglycolsHigh yields and good to excellent enantioselectivities. nih.gov

Cobalt-Catalyzed Reactions

Cobalt catalysis provides efficient methods for carbon-carbon bond formation, particularly in the context of conjugate additions.

Direct Conjugate Addition: An efficient cobalt-catalyzed method has been developed for the direct conjugate addition of functionalized aryl halides or triflates to methyl vinyl ketone. researchgate.net This process utilizes a catalytic system composed of CoBr₂(Bpy) and zinc, avoiding the need to pre-form stoichiometric organometallic reagents. researchgate.net The reaction demonstrates significant functional-group tolerance and provides good to excellent yields of the 1,4-adducts. researchgate.net Furthermore, cobalt complexes in conjunction with bisphosphine ligands have been shown to catalyze the conjugate addition of silylacetylenes to α,β-unsaturated ketones, yielding β-alkynylketones in high yields. rsc.org Electrochemical methods using low-valent cobalt catalysts have also been employed for the addition of aryl and vinyl chlorides to α-ketoamides. rsc.org

Reaction TypeCatalyst SystemSubstratesProductKey Features
Direct Conjugate Addition CoBr₂(Bpy) / ZincAryl Halides/Triflates + Methyl Vinyl Ketone1,4-AdductsHigh functional group tolerance, good to excellent yields. researchgate.net
Conjugate Addition Cobalt complex / Bisphosphine ligandSilylacetylenes + α,β-Unsaturated Ketonesβ-AlkynylketonesHigh yields. rsc.org

Nickel-Catalyzed Reactions

Nickel catalysis is particularly useful for reductive cross-coupling reactions, enabling the formation of chiral centers.

Reductive Acylation/Cross-Coupling: A nickel-catalyzed asymmetric reductive cross-coupling between vinyl bromides and benzyl (B1604629) chlorides has been established. nih.gov This method allows for the direct synthesis of enantioenriched products that contain aryl-substituted tertiary allylic stereogenic centers from simple starting materials. nih.gov The reaction proceeds under mild conditions and avoids the pre-generation of organometallic reagents and the regioselectivity issues often associated with asymmetric allylic arylation. nih.gov

Copper-Mediated Reactions

Copper catalysis is widely employed for a variety of transformations, including conjugate additions and vinylation reactions, often proceeding under mild conditions.

Conjugate Addition: Copper-catalyzed asymmetric conjugate addition reactions are a powerful strategy for creating all-carbon quaternary stereocenters. orgsyn.org While often requiring highly reactive nucleophiles like organozinc or organoaluminum reagents, these reactions can be highly effective. orgsyn.org A three-component 1,5-carboamination of vinylcyclopropanes has been achieved using copper catalysis, where a carbon-centered radical adds to the alkene, followed by ring opening and copper-mediated amination to produce homoallylic amines with high regio- and diastereoselectivity. nih.gov

Vinylation: Copper(I) catalysts, such as a combination of CuI and trans-N,N'-dimethylcyclohexane-1,2-diamine, are effective for the intramolecular O-vinylation of carboxylic acids with vinyl bromides to form five- and six-membered enol lactones. organic-chemistry.org This method is noted for its mild conditions and high efficiency. organic-chemistry.org Similarly, copper-catalyzed intramolecular vinylation of amides has been used to synthesize lactams. researchgate.net A mild, palladium-free method for synthesizing vinyl sulfides using a soluble copper(I) catalyst has also been reported, which proceeds with retention of stereochemistry and good to excellent yields. organic-chemistry.org

Reaction TypeCatalyst SystemSubstratesProductKey Features
1,5-Carboamination Copper(I)Vinylcyclopropane + Alkyl Halide + AmineHomoallylic AmineHigh regio- and diastereoselectivity. nih.gov
Intramolecular O-Vinylation CuI / DMCHDACarboxylic Acid + Vinyl BromideEnol LactoneMild conditions, high efficiency. organic-chemistry.org
Intramolecular N-Vinylation CuI / N,N'-dimethylethylenediamineIodoenamidesLactamsModerate to excellent yields. researchgate.net

Gold-Catalyzed Reactions

Gold catalysis, particularly with cationic gold(I) complexes, is known for activating alkynes and allenes toward nucleophilic attack, leading to various cyclic products.

Heterocyclization/O-Vinylation: Gold-catalyzed O-vinylation of cyclic 1,3-diketones with alkynes provides direct access to vinyl ethers. beilstein-journals.org The addition of a catalytic amount of copper triflate was found to significantly promote this transformation, which works for both aromatic and aliphatic alkynes, affording good to excellent yields. beilstein-journals.org This intermolecular addition of an O-nucleophile to an alkyne represents a form of heterocyclization.

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free alternative for the asymmetric synthesis and reaction of cyclic ketones. Chiral small organic molecules can effectively catalyze a range of transformations, including cycloadditions and Michael additions, often with high stereoselectivity.

Cycloadditions and Annulations: Organocatalysts have been successfully applied in the stereoselective synthesis of bicyclic diketones, such as the Wieland-Miescher ketone and its analogs, through intramolecular aldol (B89426) reactions. mdpi.com Chiral phosphoric acids have been used to catalyze asymmetric [2+4] cycloadditions of 3-vinylindoles with ortho-quinone methides, producing indole-containing chroman derivatives in high yields and with excellent enantioselectivities. mdpi.com Organocatalysis also enables the synthesis of bicyclo[3.2.1]octane frameworks, which are present in many biologically active natural products. nih.govmdpi.com

Michael Additions: The direct, γ-site-selective vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes can be achieved using chiral primary amine catalysts derived from cinchona alkaloids. nih.gov This dienamine catalysis ensures complete γ-site selectivity and affords highly functionalized products with two new stereocenters in high enantiomeric purity. nih.gov Asymmetric Michael additions of cycloketones to α,β-unsaturated nitroalkenes have also been effectively catalyzed by thiourea-based organocatalysts. researchgate.net

Aldol Reactions: Asymmetric direct aldol reactions of cyclohexanone (B45756) with various aldehydes have been developed using bifunctional amide organocatalysts. researchgate.net These reactions can be performed in brine, affording the desired aldol products in high yields with excellent diastereo- and enantioselectivities. researchgate.net

Reaction TypeCatalyst TypeSubstratesProduct TypeKey Features
[2+4] Cycloaddition Chiral Phosphoric Acid3-Vinylindoles + o-Quinone MethidesChiral ChromansHigh yields, good diastereoselectivities, excellent enantioselectivities. mdpi.com
Vinylogous Michael Addition Chiral Primary Amine (from Cinchona Alkaloid)β-Substituted Cyclohexenone + Nitroalkenesγ,δ-Disubstituted KetonesHigh enantiomeric purity, complete γ-site selectivity. nih.gov
Direct Aldol Reaction Bifunctional AmideCyclohexanone + AldehydesAldol AdductsHigh yields, excellent diastereo- and enantioselectivities in brine. researchgate.net

Chiral Primary Amine Catalysis (e.g., asymmetric conjugate addition, Diels-Alder)

Chiral primary amines and their derivatives have emerged as versatile organocatalysts, capable of activating α,β-unsaturated carbonyl compounds toward a variety of asymmetric transformations. This activation typically proceeds through the formation of dienamine or enamine intermediates. In the context of this compound, a bifunctional substrate containing both an enone and a vinyl group, these catalysts can direct highly stereoselective reactions.

One major application is the asymmetric Diels-Alder reaction. While traditionally the domain of Lewis acid catalysis, organocatalytic strategies have proven highly effective. princeton.eduprinceton.edu Chiral amines condense with enones to form activated iminium ions, which then act as dienophiles in [4+2] cycloadditions. princeton.edu For instance, a primary aminothiourea catalyst has been developed for the formal aza-Diels-Alder reaction between enones and cyclic imines, achieving simultaneous activation of both reaction partners and yielding complex heterocyclic frameworks with high enantioselectivity. nih.gov This cooperative mechanism involves the amine moiety activating the enone via dienamine formation, while the thiourea (B124793) group activates the imine through hydrogen bonding. nih.gov

The general utility of this approach is demonstrated in the reaction of various enones with dienes, catalyzed by chiral imidazolidinones, which generates cyclohexene (B86901) derivatives in high yields and enantiomeric excess. princeton.eduprinceton.edu

Table 1: Enantioselective Organocatalytic Diels-Alder Reaction of Enones Data extracted from studies on analogous α,β-unsaturated ketones and aldehydes to illustrate catalyst performance.

DienophileDieneCatalystYield (%)endo:exoee (%)
Ethyl vinyl ketoneIsopreneChiral Amine Salt 5 91>100:198
(E)-But-2-enalCyclopentadieneImidazolidinone (S)-5 891:1190
(E)-Pent-3-en-2-oneCyclopentadieneImidazolidinone 5 8925:190

Asymmetric conjugate addition is another key transformation facilitated by chiral primary amines. rsc.org Through enamine activation, these catalysts can guide the addition of nucleophiles to the β-position of enones like this compound, establishing new stereocenters with excellent control. rsc.org

Thiourea Organocatalysis (e.g., nitro-Mannich reaction)

Thiourea-based organocatalysts are distinguished by their ability to act as hydrogen-bond donors, activating electrophiles and directing stereoselective transformations. nih.govlibretexts.org This catalytic mode is particularly effective in reactions such as the nitro-Mannich (or aza-Henry) reaction, which forms β-nitroamines—valuable synthetic building blocks. ucl.ac.ukrsc.org

In a typical thiourea-catalyzed nitro-Mannich reaction, the catalyst's N-H protons form hydrogen bonds with the nitro group of a nitroalkane and the imine nitrogen, bringing the reactants into close proximity within a chiral environment and facilitating nucleophilic attack. libretexts.orgucl.ac.uk Highly enantioselective reactions have been achieved using this method for the addition of nitroalkanes to a variety of imines. nih.gov

Researchers have developed tandem systems combining two catalytic transformations into a single process. For example, a tandem reductive nitro-Mannich reaction uses a simple thiourea organocatalyst and a Hantzsch ester as a hydride source to convert nitroalkenes and imines into anti-β-nitroamines with high diastereomeric ratios and excellent enantioselectivity. ucl.ac.ukrsc.org This approach avoids the use of pre-formed, moisture-sensitive nitroalkanes and demonstrates the efficiency of combining multiple catalytic steps. ucl.ac.uk

Table 2: Thiourea-Catalyzed Asymmetric Tandem Reductive Nitro-Mannich Reaction Data from a study demonstrating the synthesis of stereodefined β-nitroamine building blocks. rsc.org

NitroalkeneImineYield (%)dr (anti:syn)ee (%) (anti)
β-NitrostyrenePMP-protected benzaldimine76>95:599
(E)-1-Nitro-4-chlorostyrenePMP-protected benzaldimine83>95:599
(E)-1-Nitro-4-methylstyrenePMP-protected 4-methoxybenzaldimine6793:799

While not specific to this compound, this methodology could be adapted to derivatives of the cyclohexanone core, showcasing the potential of thiourea catalysis in building complex nitrogen-containing molecules.

Enamine and Iminium Catalysis (general enone chemistry)

Enamine and iminium catalysis are cornerstone strategies in organocatalysis for the functionalization of carbonyl compounds. nobelprize.orgnih.gov For α,β-unsaturated ketones like this compound, these two activation modes offer complementary pathways for asymmetric synthesis.

Iminium Catalysis: Chiral secondary amines react reversibly with enones to form iminium ions. nih.govtum.de This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, enhancing its electrophilicity and activating it towards nucleophilic attack, such as in conjugate additions or [4+2] cycloadditions. princeton.edunih.gov This is the fundamental principle behind the organocatalytic Diels-Alder reactions discussed previously. princeton.edu

Enamine Catalysis: In this mode, a chiral secondary amine reacts with a saturated ketone or aldehyde to form a nucleophilic enamine. nobelprize.org While less directly applicable to the enone moiety of this compound itself without prior modification (e.g., reduction), it is a powerful strategy for reactions at the α-position of the corresponding saturated cyclohexanone. More relevant to the enone, enamine catalysis can be part of a cascade sequence. For instance, after a conjugate addition to the enone, the resulting enolate can be trapped to form an enamine, which can then participate in a subsequent reaction. nobelprize.org

The synergy between these two modes is often exploited in cascade reactions, where an initial iminium-catalyzed reaction generates a product that then undergoes a subsequent enamine-catalyzed transformation, all using the same chiral amine catalyst. nobelprize.org

Dual Catalysis Systems

Dual catalysis involves the simultaneous use of two distinct catalysts to promote a single transformation that is not achievable by either catalyst alone. thieme.de This synergistic approach enables the development of highly efficient and complex reactions. For a substrate like this compound, which possesses multiple reactive sites, dual catalysis offers powerful opportunities for multi-component couplings.

One such strategy combines transition metal catalysis with organocatalysis. For example, a stereodivergent dual catalysis system using rhodium (Rh) and iridium (Ir) has been developed for the enantioselective synthesis of α,β-difunctionalized cyclohexanones. researchgate.net In this system, a Rh-catalyst mediates the conjugate addition of an arylboronic acid to the enone, generating a rhodium enolate intermediate. Simultaneously, an Ir-catalyst activates an allylic carbonate for subsequent allylic alkylation of the enolate. researchgate.net The absolute stereochemistry at the two newly formed centers is controlled independently by the chirality of the respective metal catalysts, allowing access to all possible stereoisomers of the product. researchgate.net

Table 3: Rh/Ir Dual Catalysis for Three-Component Coupling of Enones Data from a study on the stereodivergent synthesis of difunctionalized cyclohexanones. researchgate.net

EnoneArylboronic AcidAllylic CarbonateYield (%)ee (%)
Cyclohexenone4-Methoxyphenylboronic acidCinnamyl carbonate85>95
Cyclohexenone4-Chlorophenylboronic acidCinnamyl carbonate81>95
3-MethylcyclohexenonePhenylboronic acidCinnamyl carbonate70>95

Another powerful combination is the merger of organocatalysis with photocatalysis. nih.govtum.de In such systems, a chiral amine can form an iminium ion with an enone, which is then activated by visible light to participate in radical reactions, a pathway not accessible under standard thermal conditions. nih.govresearchgate.net These dual catalytic systems represent a frontier in chemical synthesis, enabling the construction of highly complex molecules from simple precursors in a single, efficient operation.

Mechanistic Investigations of 3 Vinylcyclohexanone Reactions

Reaction Mechanism Elucidation for Conjugate Additions

The conjugate addition to 3-vinylcyclohexanone is a cornerstone of its reactivity, allowing for the introduction of a wide array of nucleophiles at the β-position of the α,β-unsaturated ketone system. The mechanism of this 1,4-addition is a well-established process that proceeds through a stabilized enolate intermediate.

The reaction is initiated by the attack of a nucleophile on the electrophilic β-carbon of the vinyl group. This electrophilicity is a direct result of the electron-withdrawing nature of the conjugated carbonyl group. The attack results in the formation of a resonance-stabilized enolate, with the negative charge delocalized over the oxygen and α-carbon atoms. Subsequent protonation of this enolate, typically by a protic solvent or during aqueous workup, yields the final 1,4-adduct.

The general mechanism for the Michael addition, a classic example of conjugate addition, involves three key steps:

Deprotonation (if applicable): A base removes a proton from the nucleophile to generate a more potent nucleophile (e.g., an enolate).

Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system in this compound, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated to give the final neutral product. masterorganicchemistry.com

The regioselectivity of the attack (1,4- vs. 1,2-addition) is influenced by the nature of the nucleophile. Soft nucleophiles, such as organocuprates and enamines, preferentially undergo conjugate addition. In contrast, hard nucleophiles like organolithium reagents tend to favor 1,2-addition to the carbonyl carbon.

A variety of nucleophiles can be employed in the conjugate addition to this compound, as illustrated in the following table:

Nucleophile SourceNucleophileProduct Type
Gilman ReagentsR₂CuLi3-Alkyl-cyclohexanones
Malonic EstersCH(CO₂Et)₂⁻3-(2,2-Bis(ethoxycarbonyl)ethyl)cyclohexan-1-one
AminesR₂NH3-(2-(Dialkylamino)ethyl)cyclohexan-1-one
ThiolsRS⁻3-(2-(Alkylthio)ethyl)cyclohexan-1-one

Pericyclic Reaction Mechanisms (e.g., Orbital Correlation, Frontier Molecular Orbital Theory)

Pericyclic reactions are concerted processes that occur through a cyclic transition state and are governed by the principle of the conservation of orbital symmetry. princeton.edu The stereochemical outcome of these reactions can be predicted using theories such as Frontier Molecular Orbital (FMO) theory and Woodward-Hoffmann rules. uniurb.itwikipedia.org

In the context of this compound, the conjugated vinyl and carbonyl groups can participate as a diene or a dienophile in cycloaddition reactions, a major class of pericyclic reactions.

Frontier Molecular Orbital (FMO) Theory: FMO theory simplifies the analysis of pericyclic reactions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. slideshare.netlibretexts.org For a reaction to be thermally allowed, the symmetry of the interacting orbitals must be compatible.

In a Diels-Alder reaction where this compound acts as the dienophile, the reaction would involve the interaction of its LUMO with the HOMO of a diene. The electron-withdrawing ketone group lowers the energy of the LUMO of the vinyl moiety, making it a more reactive dienophile. The regioselectivity of the Diels-Alder reaction is dictated by the coefficients of the frontier orbitals at the reacting centers. total-synthesis.com

Orbital Correlation Diagrams: Orbital correlation diagrams provide a more detailed picture of the conservation of orbital symmetry by tracking the transformation of the molecular orbitals of the reactants into those of the products along the reaction coordinate. princeton.edulibretexts.org For a reaction to have a low activation barrier (i.e., be thermally allowed), the occupied orbitals of the starting material must correlate with the occupied orbitals of the product without crossing into high-energy anti-bonding orbitals. libretexts.orgkyushu-u.ac.jp

The stereochemistry of electrocyclic reactions, another class of pericyclic reactions, is also dictated by orbital symmetry. For instance, the concerted cyclization of a conjugated polyene involves either a conrotatory or disrotatory motion of the termini, depending on the number of π-electrons and whether the reaction is induced by heat or light. libretexts.org While this compound itself is not a simple polyene, derivatives could be designed to undergo such transformations.

Mechanistic Pathways of Catalyzed Transformations (e.g., Palladium, Cobalt, Organocatalysis)

Palladium-Catalyzed Transformations: Palladium catalysts are instrumental in a variety of transformations involving alkenes. For a substrate like this compound, palladium-catalyzed reactions such as the Heck coupling and Tsuji-Trost allylic alkylation are of particular interest. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three fundamental steps: oxidative addition, transmetalation (for coupling reactions) or migratory insertion (for Heck-type reactions), and reductive elimination. rsc.org

In a potential Heck-type reaction, the mechanism would likely proceed as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to an aryl or vinyl halide.

Migratory Insertion: The vinyl group of this compound coordinates to the Pd(II) complex and then inserts into the Pd-R bond.

β-Hydride Elimination: Elimination of a β-hydrogen from the resulting palladium intermediate regenerates the double bond in a new position and forms a palladium-hydride species.

Reductive Elimination/Base Regeneration: The catalyst is regenerated, often with the help of a base.

Cobalt-Catalyzed Transformations: Cobalt catalysts, being more earth-abundant, are gaining prominence in a range of organic transformations. purdue.eduwiley-vch.de Cobalt complexes can catalyze cycloaddition reactions, such as [2+2+2] cycloadditions, and can also be involved in C-H activation and coupling reactions. researchgate.net For this compound, a cobalt-catalyzed reaction could involve the formation of a cobaltacyclopentene intermediate, which could then undergo further reactions. researchgate.net In some instances, low-valent cobalt species, generated electrochemically, can catalyze the addition of aryl and vinyl halides to carbonyl compounds. rsc.org A proposed pathway for a cobalt-catalyzed process might involve the acceptorless dehydrogenative coupling of the vinyl group with another substrate. nih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical transformations. youtube.com For this compound, organocatalytic conjugate addition is a key application. Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze the asymmetric Michael addition to α,β-unsaturated ketones. youtube.com

The generally accepted mechanism for proline-catalyzed Michael addition involves the following steps:

Enamine Formation: Proline reacts with a donor molecule (e.g., a ketone or aldehyde) to form a nucleophilic enamine.

Michael Addition: The enamine attacks the β-position of this compound. The carboxylic acid moiety of the proline catalyst can act as a Brønsted acid, activating the electrophile through hydrogen bonding.

Hydrolysis: The resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst. youtube.com

Stereochemical Models and Transition State Analysis in Asymmetric Reactions

The formation of new stereocenters in reactions of this compound has been a subject of intense study, with the development of various stereochemical models to predict and rationalize the observed enantioselectivities.

In organocatalyzed asymmetric Michael additions, the stereochemical outcome is often explained by the formation of a well-defined transition state. For instance, in proline catalysis, the formation of a bicyclic transition state involving hydrogen bonding between the proline's carboxylic acid and the carbonyl group of the acceptor has been proposed to explain the high degree of stereocontrol. youtube.com The steric hindrance of the catalyst directs the approach of the electrophile to one face of the enamine.

Computational studies, often using Density Functional Theory (DFT), have become a powerful tool for analyzing the transition states of these reactions. nih.gov These studies can provide insights into the energies of different transition state structures, helping to identify the lowest energy pathway that leads to the major enantiomer. For example, transition state analysis can reveal key non-covalent interactions, such as C-H···O hydrogen bonds, that are responsible for the organization of the transition state and the observed stereoselectivity. nih.gov

The following table summarizes some common chiral catalysts used in asymmetric reactions of α,β-unsaturated ketones and the proposed models for stereochemical induction:

Catalyst TypeExampleReaction TypeProposed Stereochemical Model
OrganocatalystProlineMichael AdditionFormation of a rigid bicyclic transition state via hydrogen bonding. youtube.com
OrganocatalystChiral Phosphine (B1218219)[3+2] AnnulationNucleophilic addition of the phosphine to the allene (B1206475) creates a chiral 1,3-dipole. youtube.com
Transition Metal CatalystChiral Bisoxazoline-Copper ComplexDiels-Alder ReactionCoordination of the dienophile to the chiral catalyst creates a sterically defined environment.

Advanced Spectroscopic and Computational Characterization of 3 Vinylcyclohexanone and Its Derivatives

Spectroscopic Techniques for Structural Elucidation.

Spectroscopic techniques play a crucial role in identifying and confirming the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with a sample, valuable information about the functional groups, connectivity, and spatial arrangement of atoms can be obtained. swayam2.ac.inresearchgate.netpharmacognosy.us

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C NMR).

NMR spectroscopy is a cornerstone technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. swayam2.ac.inegyankosh.ac.in Both ¹H and ¹³C NMR are widely used.

¹H NMR spectroscopy provides insights into the different types of protons present in a molecule, their electronic environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). The integration of signals in a ¹H NMR spectrum indicates the relative number of protons giving rise to each signal. egyankosh.ac.in

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of ¹³C signals are particularly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of various carbon types (e.g., aliphatic, olefinic, carbonyl). swayam2.ac.in

While specific detailed NMR data for 3-Vinylcyclohexanone itself was not extensively found in the immediate search results, related compounds and derivatives show the applicability of NMR. For instance, the characterization of (3R*,4R)-3,4-dimethyl-3-vinylcyclohexanone ethylene (B1197577) acetal (B89532) involved ¹³C NMR data, although only for the major isomer oup.com. Another study on the vinylation of enolates mentioned the characterization of a trans-3-methyl-2-vinylcyclohexanone iron complex using NMR, providing δ values for protons and indicating multiplicities orgsyn.org. The ¹H NMR spectrum of a 3-hydroxy-3-vinylcyclohexanone derivative showed characteristic multiplets and a singlet, with specific δ values and coupling patterns used for structural confirmation thieme-connect.com.

NMR data is typically presented in tables, listing chemical shifts (δ), multiplicities, coupling constants (J), and integration values for ¹H NMR, and chemical shifts for ¹³C NMR.

Infrared (IR) Spectroscopy.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of bonds. Different functional groups absorb infrared radiation at characteristic frequencies. swayam2.ac.inegyankosh.ac.in

For carbonyl compounds like this compound, a strong absorption band is expected in the region of 1700-1750 cm⁻¹ due to the stretching vibration of the C=O bond. swayam2.ac.in The presence of a vinyl group would also contribute characteristic absorptions.

IR data is typically presented as a list of absorption frequencies (in cm⁻¹) and their intensities (e.g., strong, medium, weak).

Ultraviolet-Visible (UV-Vis) Spectroscopy.

UV-Vis spectroscopy involves the absorption of ultraviolet and visible light by a molecule, which promotes electrons to higher energy levels. This technique is particularly useful for detecting conjugated systems and chromophores. swayam2.ac.in

Carbonyl compounds can exhibit n→π* transitions in the UV region, and if conjugated with a double bond, π→π* transitions occur at longer wavelengths and higher intensities. swayam2.ac.in The presence of the vinyl group conjugated with the carbonyl in certain derivatives of cyclohexanone (B45756) would be expected to give rise to characteristic UV-Vis absorptions.

General principles of UV-Vis spectroscopy for characterizing organic compounds involve analyzing the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε). upi.eduuah.eslibretexts.org While specific UV-Vis data for this compound was not found, studies on other organic molecules demonstrate the use of UV-Vis for identifying chromophores and determining concentration based on the Beer-Lambert law upi.eduuah.eslibretexts.org. The UV-Vis spectra of new Schiff bases containing a benzo-15-crown-5 (B77314) moiety were recorded to confirm their structures and investigate tautomerism mdpi.com.

UV-Vis data is typically presented as λmax values and corresponding absorbance or molar absorptivity values.

Mass Spectrometry (MS).

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. swayam2.ac.in Different ionization techniques can be used, such as Electron Ionization (EI) and Chemical Ionization (CI). uni-saarland.de

In EI-MS, molecules are bombarded with electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z), producing a mass spectrum. The molecular ion peak (M⁺•) corresponds to the intact ionized molecule, providing its molecular weight. Fragment ions provide structural information. uni-saarland.de

GC-MS data for 3-Methyl-3-vinylcyclohexanone and 3-Ethenylcyclohexan-1-one (this compound) are available in databases like NIST nih.govnih.gov. For 3-Methyl-3-vinylcyclohexanone, the m/z of the top peak in the GC-MS spectrum is 138 nih.gov, which corresponds to its molecular weight. For 3-Ethenylcyclohexan-1-one, the m/z of the second highest peak is 124 nih.gov, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the elemental composition of a compound pharmacognosy.us. HRMS data for a derivative showed a calculated and found [M+H]⁺ value, confirming the molecular formula thieme-connect.comscripps.edu.

Mass spectrometry data is typically presented as a list of m/z values and their relative abundances.

Electronic Circular Dichroism (ECD) Spectroscopy.

ECD spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left and right circularly polarized light as a function of wavelength. ECD spectra are sensitive to the conformation and absolute configuration of chiral molecules. researchgate.net

While specific ECD data for chiral this compound derivatives were not detailed in the search results, the technique is generally applied for the structural and stereochemical characterization of chiral organic compounds researchgate.net. For example, ECD data was used in the characterization of glycosylated 4-hydrocylonchocarpins researchgate.netarkat-usa.org.

ECD data is typically presented as a plot of differential absorbance or ellipticity versus wavelength.

Electron Paramagnetic Resonance (EPR) Spectroscopy.

EPR spectroscopy is a technique used to study species with unpaired electrons, such as free radicals and transition metal ions. It measures the absorption of microwave radiation by a sample in a magnetic field. unipd.it

While this compound itself is a diamagnetic molecule and does not have unpaired electrons in its ground state, EPR spectroscopy could potentially be applied to study radical intermediates formed during reactions involving this compound or to characterize derivatives containing paramagnetic centers. Research on the spectroscopic characterization of molecular materials mentions EPR as an advanced technique used for investigating spin dynamics and paramagnetic species unipd.it. Pulse EPR spectroscopy has been used to characterize the S3 state of the oxygen-evolving complex in Photosystem II, which involves paramagnetic manganese ions nih.gov.

Applications of 3 Vinylcyclohexanone in Complex Molecule Synthesis

Role as a Chiral Building Block in Organic Synthesis

The stereoselective synthesis of complex molecules often requires enantiomerically pure starting materials, known as chiral building blocks. barnesandnoble.com 3-Vinylcyclohexanone, which possesses a stereocenter at the C3 position, can be utilized as such a block. The production of enantiopure this compound can be achieved through methods like asymmetric synthesis, where the chiral center is set with high enantiomeric excess, or through the chiral resolution of a racemic mixture. wikipedia.org Chiral resolution separates a 50:50 mixture of enantiomers into its individual components, often by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. wikipedia.orgnih.gov

Once obtained in an enantiomerically pure form, chiral this compound serves as a powerful tool for transferring that chirality into a larger, more complex target molecule. mdpi.com This is particularly crucial in the synthesis of bioactive compounds, where often only one enantiomer exhibits the desired biological activity, while the other may be inactive or even detrimental. nih.govrsc.org The defined three-dimensional arrangement of the vinyl group relative to the cyclohexanone (B45756) ring in a single enantiomer allows for highly controlled and predictable downstream reactions, ensuring the stereochemical integrity of the final product. rsc.org

Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a significant field in organic chemistry that showcases the power of synthetic methodologies. nih.govwiley.com this compound's structure is a recurring motif in various natural products and provides a strategic starting point for their synthesis. chemrxiv.orgelsevierpure.com

Polycyclic compounds, molecules containing multiple fused rings, are common in nature and often possess significant biological properties. beilstein-journals.orggrafiati.com The vinyl group of this compound is an excellent dienophile (a diene-loving component) for the Diels-Alder reaction, a powerful tool for forming six-membered rings. wikipedia.orglibretexts.org By reacting this compound with a conjugated diene, a new six-membered ring can be fused onto the existing cyclohexane (B81311) frame, rapidly constructing a bicyclic or even more complex polycyclic system in a single, highly efficient step. chemrxiv.orgrsc.orgmdpi.com

Diene ReactantResulting Polycyclic Core
1,3-ButadieneOctahydronaphthalene skeleton
CyclopentadieneTricyclic fused ring system
Danishefsky's dieneFunctionalized octahydronaphthalene

This table illustrates potential polycyclic systems accessible from this compound via Diels-Alder reactions.

Cycloaddition reactions are a class of pericyclic reactions that form cyclic products. The most prominent among these is the [4+2] cycloaddition, or Diels-Alder reaction, which involves the reaction of a conjugated diene (containing 4 π-electrons) with a dienophile (containing 2 π-electrons) to form a cyclohexene (B86901) ring. libretexts.orglibretexts.orgyoutube.com

In this context, this compound serves as an archetypal dienophile. Its vinyl group readily participates in Diels-Alder reactions to create fused ring systems where the newly formed cyclohexene ring is attached to the original cyclohexane ring. researchgate.netmasterorganicchemistry.com This reaction is highly stereospecific, meaning the stereochemistry of the reactants is faithfully translated into the product, which is a critical feature for controlling the architecture of complex molecules. libretexts.org

Beyond fused systems, cycloaddition strategies can also be adapted to form spirocycles—compounds where two rings are connected by a single common atom. While direct spirocyclization via a standard Diels-Alder with this compound is not typical, related methodologies using activated cyclopropanes or other synthons can lead to the formation of spirocyclic oxindoles and other valuable spiro compounds. nih.gov

The structural framework of this compound is a key component of several important fragrance and flavor compounds, most notably the ionones and damascones, which are prized for their characteristic floral and woody scents. perfumerflavorist.comarkat-usa.org The synthesis of β-damascone, for example, can be achieved from precursors that share the substituted cyclohexanone motif. arkat-usa.org Synthetic routes often involve the key step of creating the α,β-unsaturated ketone side chain, and the cyclohexanone core provides the necessary foundation for these transformations. The synthesis of ionones also relies on the cyclization of a pseudoionone (B86502) precursor to form the characteristic trimethylcyclohexenyl ring system, a structure closely related to this compound derivatives. perfumerflavorist.com

Target FragranceKey Structural MotifPrecursor Relationship to this compound
β-IononeTrimethylcyclohexenyl ringThe cyclohexene ring is formed via cyclization of an acyclic precursor.
β-DamasconeDimethyl-vinyl-cyclohexeneCan be synthesized from cyclohexanone derivatives via rearrangement reactions. arkat-usa.org

This table shows the relationship between key fragrances and the this compound structural core.

In drug discovery, a "scaffold" refers to the core structure of a molecule that is decorated with various functional groups to create a library of potential drug candidates. nih.gov The cyclohexanone ring system is a privileged scaffold, appearing in numerous natural products and synthetic drugs. This compound is an attractive starting material for generating diverse molecular scaffolds. The ketone can be modified through reactions like alkylation, reduction, or condensation, while the vinyl group can undergo oxidation, addition, or polymerization. This dual reactivity allows for the synthesis of a wide range of complex structures, including fused and spirocyclic systems, which are of significant interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes. researchgate.net

Synthesis of Advanced Synthetic Intermediates

Beyond its direct use in constructing final target molecules, this compound is a valuable starting point for creating more complex, functionalized molecules known as advanced synthetic intermediates. rsc.org These intermediates are not the final product but are themselves powerful building blocks for subsequent, more intricate synthetic steps. rsc.org For example, the ketone can be protected to allow for selective chemistry on the vinyl group, or the vinyl group can be transformed (e.g., via ozonolysis to an aldehyde or epoxidation to an epoxide) to introduce new reactive handles. These transformations convert the relatively simple this compound into a highly functionalized intermediate, poised for further elaboration in a multi-step synthesis.

Reagent/ReactionTransformation of this compoundResulting Intermediate Class
O₃ then Me₂SOxidative cleavage of the vinyl groupKeto-aldehyde
m-CPBAEpoxidation of the vinyl groupVinyl-epoxide-cyclohexanone
NaBH₄Reduction of the ketoneVinyl-cyclohexanol
Grignard Reagent (R-MgBr)Addition to the ketoneTertiary alcohol with vinyl group

This table provides examples of advanced synthetic intermediates that can be generated from this compound.

Future Research Directions in 3 Vinylcyclohexanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For 3-vinylcyclohexanone, this necessitates a move away from traditional multi-step syntheses that often rely on harsh reagents and generate significant waste. nih.gov Research in this area should prioritize the development of atom-economical and energy-efficient synthetic pathways.

Key future research avenues include:

Biocatalytic and Biosynthetic Approaches: The exploration of enzymatic or whole-cell biotransformations presents a promising frontier. As seen in the synthesis of related sesquiterpenoids, a synthetic biology approach could be engineered to produce this compound or its precursors from renewable feedstocks. rsc.org Investigating the biotransformation of readily available natural compounds, such as verbenone, using microorganisms like Aspergillus species, could also unveil novel and sustainable routes. researchgate.net

Photocatalyzed Cycloadditions: Recent advances in photoredox catalysis offer mild and efficient methods for constructing cyclic ketones. researchgate.netnih.gov Future work could focus on developing a tandem photocatalyzed [5+1] cycloaddition strategy for the convergent synthesis of substituted this compound derivatives, eliminating the need for harsh bases or expensive metal catalysts. nih.gov

Catalytic C-H Activation/Functionalization: Direct functionalization of simpler cyclohexanone (B45756) or cyclohexane (B81311) precursors through C-H activation would represent a highly atom-economical approach. Research into transition-metal catalyzed methods that can selectively introduce a vinyl group at the C3 position is a challenging but highly rewarding goal.

One-Pot Tandem Reactions: Designing cascade reactions that form the cyclohexanone ring and install the vinyl group in a single operation from acyclic precursors would significantly improve efficiency. Processes like a consecutive Michael-Claisen reaction, which has been used for other cyclohexanedione derivatives, could be adapted for this purpose. organic-chemistry.org

A comparative table of potential sustainable synthesis strategies is presented below.

StrategyPotential Starting MaterialsKey AdvantagesResearch Focus
Biocatalysis Renewable feedstocks, Natural monoterpenesMild conditions, High selectivity, Reduced wasteEnzyme discovery, Metabolic engineering
Photocatalysis Benzylic ketones, AlkenesAmbient temperature, Use of light as a reagentCatalyst design, Reaction scope expansion
C-H Activation Cyclohexane, CyclohexanoneHigh atom economy, Fewer synthetic stepsSelective catalyst development
Tandem Reactions Acyclic dicarbonyls, Vinyl synthonsProcess intensification, Reduced purificationsCatalyst and reaction condition optimization

Exploration of New Catalytic Systems for Enhanced Selectivity

While palladium-based catalysts have shown utility in the synthesis and transformation of this compound, there is considerable scope for improvement, particularly in achieving high stereoselectivity. researchgate.netresearchgate.net Future research should explore a broader range of catalytic systems to control the reactivity of this bifunctional molecule precisely.

Directions for future catalytic research include:

Asymmetric Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. whiterose.ac.uk Proline-based catalysts, for example, have been effective in Michael additions to nitroalkenes. researchgate.net Future studies could investigate the use of chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) to catalyze enantioselective conjugat-additions to the vinyl group or alpha-functionalizations of the ketone in this compound.

Advanced Transition-Metal Catalysis: Beyond palladium, other transition metals like rhodium, iridium, and copper should be explored. For instance, iridium catalysts with phosphinomethyloxazoline ligands have shown high enantioselectivity in the hydrogenation of challenging allylic alcohols and could be adapted for selective reductions of the vinyl group in this compound. researchgate.net The development of catalysts based on more earth-abundant metals like iron or bismuth is also a key area for sustainable chemistry. whiterose.ac.ukresearchgate.net

Ferrocene-Based Ligands: Ferrocene derivatives are versatile ligands due to their unique steric and electronic properties. researchgate.net While ligands like (S)-(R)-BPPFA have been used in the asymmetric synthesis of (R)-3-vinylcyclohexanone, the resulting enantiomeric excess was modest (up to 48% e.e.). researchgate.netresearchgate.netresearchgate.net There is a significant opportunity to design new chiral ferrocenyl ligands, such as those with enhanced rigidity or specific electronic tuning, to improve enantioselectivity in palladium-catalyzed cyclizations and other transformations. researchgate.net

The table below summarizes potential catalytic systems and their targeted applications.

Catalytic SystemCatalyst ExamplesTarget TransformationDesired Outcome
Organocatalysis Chiral amines (e.g., Proline), NHCsConjugate addition, Aldol (B89426) reactionsHigh enantioselectivity, Metal-free conditions
Transition-Metal Iridium-N,P-ligands, Iron complexesAsymmetric hydrogenation, CycloadditionsEnhanced selectivity, Use of earth-abundant metals
Ferrocene Ligands Novel chiral diphosphinesAsymmetric allylic alkylation/cyclizationImproved enantiomeric excess (>95% e.e.)

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. The photochemistry of this compound, for instance, is known to proceed via a Norrish type I cleavage, leading to ring-expansion products. slideshare.net However, a detailed computational and experimental analysis of the intermediates and transition states is still needed.

Future research should focus on:

Computational Modeling (DFT): Density Functional Theory (DFT) studies can elucidate the energetics of different reaction pathways, explain observed regioselectivity, and predict the effect of catalyst modifications. researchgate.net Such studies would be invaluable for understanding the palladium-catalyzed isomerizations of related systems and the factors controlling the formation of six- versus eight-membered rings in cyclization reactions. researchgate.netresearchgate.net

In-Situ Spectroscopic Analysis: Employing techniques like NMR and mass spectrometry to identify and characterize reactive intermediates in real-time can provide direct evidence for proposed mechanisms. researchgate.net This could be applied to study the palladium-alkene complexes formed during isomerization reactions or the transient radicals in photochemical processes. researchgate.net

Kinetics and Isotope Labeling Studies: Classical physical organic chemistry tools remain essential. Kinetic analysis can help determine the rate-determining steps of catalytic cycles, while isotope labeling experiments can trace the path of atoms throughout a reaction, providing definitive mechanistic information.

Design and Synthesis of Advanced Functional Derivatives

The dual functionality of this compound makes it an ideal starting point for the synthesis of a wide array of more complex molecules. Historical literature points to derivatives like cis-3-methoxymethyl-4-(2,3-oxidobutyl)-3-vinylcyclohexanone, showcasing early efforts in this area. dss.go.th More recently, complex natural products containing related structural motifs have been identified, such as isoaromadendrene epoxide and other terpenoids, suggesting the biological relevance of such scaffolds. nih.govfrontiersin.org

Future research should be directed towards:

Bioactive Molecules and Natural Product Analogs: The cyclohexanone framework is present in many bioactive compounds. nih.govnih.gov this compound can serve as a key intermediate for synthesizing analogs of natural products or for libraries of compounds for pharmacological screening. For example, it could be a precursor for arginase inhibitors or anti-cancer agents. nih.govgoogle.com

Polymer and Materials Science: The vinyl group is a polymerizable handle. Research into the synthesis of polymers from this compound or its derivatives could lead to new materials with unique thermal or optical properties. The ketone functionality offers a site for post-polymerization modification, allowing for the creation of functional surfaces or cross-linked networks. Its potential use in materials for applications like lithium-ion batteries has also been noted in patent literature. google.com

Fragrance and Flavor Chemistry: As a volatile organic compound, this compound and its derivatives have potential applications in the fragrance industry. scholaris.canih.gov The synthesis of new derivatives could yield novel scent profiles. For example, related compounds like (3S,6S)-6-Isopropyl-3-methyl-2-(propan-2-ylidene)-3-vinylcyclohexanone have been identified in natural sources, indicating that structural elaboration can lead to interesting organoleptic properties.

The table below lists some known and potential derivatives.

Derivative NameChemical FormulaContext/Potential ApplicationReference
cis-3-Methoxymethyl-4-(2-butenyl)-3-vinylcyclohexanoneC₁₄H₂₂O₂Synthetic Intermediate dss.go.th
Isoaromadendrene epoxideC₁₅H₂₄ONatural Product (Phytochemical) nih.gov
2-Acetyl-3-ethylcyclohex-2-enone palladium complexC₂₆H₄₅O₂PPdCatalytic Intermediate researchgate.net
(R)-3-VinylcyclohexanoneC₈H₁₂OChiral Building Block researchgate.netresearchgate.net

Integration with Flow Chemistry and Automation

The fragrance and fine chemical industries are increasingly adopting continuous flow manufacturing to improve safety, efficiency, and scalability. beilstein-journals.orgbeilstein-journals.orgnih.gov Given that many fragrance ingredients are volatile liquids, they are ideal candidates for flow processing. beilstein-journals.orgworktribe.com

Future directions in this domain include:

Development of Continuous Flow Syntheses: Translating key reactions for the synthesis and derivatization of this compound from batch to continuous flow is a major goal. Flow reactors offer superior control over reaction parameters like temperature and residence time, which can lead to higher yields and selectivities, as demonstrated in aldol condensations of similar ketones. beilstein-journals.orgnih.gov

Automated Reaction Optimization: Coupling flow reactors with automated systems and in-line analytical tools (e.g., HPLC, GC-MS) allows for high-throughput experimentation and rapid optimization of reaction conditions. beilstein-journals.orgnih.gov This would accelerate the discovery of optimal catalysts and conditions for the transformations outlined in previous sections.

Telescoped and Multistep Flow Synthesis: The true power of flow chemistry lies in its ability to "telescope" multiple synthetic steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov A future goal would be to design an end-to-end flow synthesis of a complex functional derivative starting from a simple precursor to this compound.

This integrated approach promises to make the synthesis of this compound and its derivatives not only more efficient and scalable but also inherently safer and more sustainable. nih.gov

Q & A

Q. What are the established synthetic routes for 3-vinylcyclohexanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via photochemical isomerization of cis-4-cyclooctenone under high-energy UV irradiation . Another route involves asymmetric 1,4-addition of organosiloxanes to α,β-unsaturated carbonyl compounds using chiral catalysts, achieving up to 96% enantiomeric excess (ee) . Key factors include solvent polarity (e.g., chloroform for optimal stereocontrol), temperature (room temperature for photochemical reactions), and catalyst loading (e.g., 5 mol% for asymmetric additions). Purity is typically verified via HPLC or GLC with chiral columns .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)ee (%)Reference
Photochemical IsomerizationUV light (254 nm)60–70N/A
Asymmetric 1,4-AdditionChiral Rh complex85–9096

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on 1^1H/13^13C NMR to identify vinyl (δ 5.0–6.0 ppm) and carbonyl (δ 205–210 ppm) groups. Optical purity is determined using chiral HPLC (e.g., Daicel Chiralcel OJ column) or GLC (Chiraldex B-DM). Mass spectrometry (EI-MS) confirms molecular weight (124.18 g/mol) . For thermal stability, differential scanning calorimetry (DSC) can monitor decomposition above 200°C .

Q. What are the primary applications of this compound in academic research?

  • Methodological Answer : It serves as a precursor in enantioselective synthesis (e.g., prostaglandins) and photochemical studies exploring [2+2] cycloadditions. Its vinyl and ketone groups enable participation in Michael additions and Diels-Alder reactions .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : While specific data is limited, analogous vinyl ketones require:
  • PPE : Nitrile gloves, splash-resistant goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent polymerization .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic carbonyl interactions and transition states in asymmetric catalysis. For photochemical pathways, TD-DFT predicts excited-state behavior, guiding reaction optimization .

Q. What strategies resolve contradictions in reported enantiomeric excess values for asymmetric syntheses of this compound?

  • Methodological Answer : Discrepancies may arise from chiral column selection (e.g., OJ vs. AD-H columns) or calibration errors. Validate purity by cross-referencing HPLC, GLC, and polarimetry ([α]D_D values). Replicate reactions under inert atmospheres to exclude racemization .

Q. How does the vinyl group in this compound influence its fragmentation pathways during mass spectrometry?

  • Methodological Answer : The vinyl group facilitates α-cleavage, producing m/z 95 (cyclohexanone fragment) and m/z 29 (CH2_2=CH+^+). High-resolution MS (HRMS) distinguishes isotopic patterns, while MS/MS identifies secondary fragments like m/z 67 (C5_5H7+_7^+) .

Q. What methodologies enable the kinetic resolution of this compound derivatives in multi-step syntheses?

  • Methodological Answer : Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates one enantiomer. Alternatively, dynamic kinetic resolution (DKR) with Shvo’s catalyst achieves >90% ee by racemizing intermediates during asymmetric transfer hydrogenation .

Data Contradiction Analysis

Q. Why do thermal pyrolysis studies of this compound report varying ratios of fragmentation products?

  • Methodological Answer : Product distribution depends on temperature (e.g., 300°C vs. 400°C) and reaction time. At higher temperatures, ene fragmentation dominates, yielding octa-1,7-dien-4-one, while lower temperatures favor allylic isomerization to 2-ethylidenecyclohexanone. GC-MS with internal standards quantifies variability .

Methodological Best Practices

  • Stereochemical Analysis : Always use two orthogonal methods (e.g., HPLC and optical rotation) to confirm ee.
  • Reaction Monitoring : In situ FTIR tracks carbonyl group consumption during asymmetric additions.
  • Safety Validation : Conduct small-scale thermal stability tests (DSC/TGA) before scaling up reactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.